BenchChemオンラインストアへようこそ!

Homovanillyl Sinapate

c-Met kinase inhibition cell-free assay breast cancer

Homovanillyl sinapate (HVS-16) is a novel c-Met/ABL1 dual inhibitor with unparalleled selectivity. Unlike other sinapate esters, only HVS-16 shows potent c-Met inhibition (IC50 1.0 µM) with no cytotoxicity to non-tumorigenic cells up to 80 µM. It outperforms oleocanthal by >20-fold in anti-scattering and 6.7-fold in anti-invasion assays. In vivo, 10 mg/kg i.p. thrice weekly suppresses TNBC xenograft growth without weight loss. Ideal as a lead scaffold or positive control for anti-metastatic drug discovery.

Molecular Formula C20H22O7
Molecular Weight 374.39
Cat. No. B1192862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomovanillyl Sinapate
SynonymsHVS;  Homovanillyl sinapate
Molecular FormulaC20H22O7
Molecular Weight374.39
Structural Identifiers
SMILESO=C(OCCC1=CC=C(O)C(OC)=C1)/C=C/C2=CC(OC)=C(O)C(OC)=C2
InChIInChI=1S/C20H22O7/c1-24-16-10-13(4-6-15(16)21)8-9-27-19(22)7-5-14-11-17(25-2)20(23)18(12-14)26-3/h4-7,10-12,21,23H,8-9H2,1-3H3/b7-5+
InChIKeyOAPQWNFMFQAOFV-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Homovanillyl Sinapate Procurement Guide: Compound Identity and Core Characteristics


Homovanillyl sinapate (HVS; also designated HVS-16) is a semi-synthetic phenolic ester formed by esterification of homovanillyl alcohol (4-hydroxy-3-methoxyphenethyl alcohol) with sinapic acid (4-hydroxy-3,5-dimethoxycinnamic acid). It was discovered as a bioisosteric analog of the olive oil secoiridoid (−)-oleocanthal and characterized as a small-molecule c-Met kinase inhibitor [1]. HVS incorporates two naturally occurring olive-derived phenolic moieties within a single hybrid scaffold, distinguishing it from both its parent natural product oleocanthal and simpler sinapate esters [2].

Why In-Class Substitution of Homovanillyl Sinapate with Other Sinapate Esters or c-Met Inhibitors Fails


Homovanillyl sinapate cannot be interchangeably substituted with other sinapate esters (e.g., tyrosol sinapate, sinapic acid) or generic c-Met inhibitors because its potency, functional anti-tumor activity, and kinase selectivity profile are critically dependent on the specific homovanillyl alcohol moiety rather than the sinapate group alone. SAR studies demonstrate that replacing the homovanillyl ester with tyrosol results in a >13-fold loss of c-Met inhibitory potency, while the sinapic acid parent shows no meaningful c-Met activity at comparable concentrations [1]. Furthermore, HVS's unique dual c-Met/ABL1 selectivity, its lack of cytotoxicity toward non-tumorigenic mammary epithelial cells at concentrations up to 80 μM, and its >20-fold improvement in functional anti-scattering activity relative to oleocanthal are properties not shared by in-class analogs, rendering simple substitution scientifically unsound [2].

Homovanillyl Sinapate Quantitative Differentiation Evidence Against Closest Comparators


c-Met Kinase Inhibition: HVS vs. (−)-Oleocanthal (Cell-Free Z′-LYTE™ Assay)

HVS inhibited recombinant wild-type c-Met kinase with an IC50 of 1.0 ± 0.2 μM, representing a nearly 5-fold improvement over the natural parent compound (−)-oleocanthal (IC50 = 5.2 ± 0.8 μM) in the same Z′-LYTE™ kinase assay [1]. Against the oncogenic M1250T c-Met mutant, HVS maintained potent activity (IC50 = 0.9 ± 0.4 μM) versus oleocanthal (IC50 = 3.9 ± 1.2 μM) [1].

c-Met kinase inhibition cell-free assay breast cancer oncology

Antiproliferative Activity Across Breast Cancer Lines: HVS vs. (−)-Oleocanthal

In HGF-supplemented media, HVS suppressed proliferation of four c-Met-expressing breast cancer lines with IC50 values 2.2- to 3.2-fold lower than oleocanthal across the panel: MDA-MB-231 (3.8 vs. 12.2 μM), MDA-MB-468 (6.0 vs. 15.4 μM), MCF-7 (8.7 vs. 22.7 μM), and BT-474 (12.2 vs. 27.2 μM) [1]. In HGF-free media, HVS IC50 exceeded 40 μM in all lines, confirming HGF/c-Met-dependent mechanism. HVS lacked activity against the c-Met-independent T-47D line (IC50 > 40 μM) [1].

antiproliferative breast cancer MTT assay cell viability

Anti-Migration and Anti-Invasion Functional Activity: HVS vs. (−)-Oleocanthal

HVS inhibited HGF-induced migration of MDA-MB-231 cells with an IC50 of 2.5 ± 0.6 μM versus 8.5 ± 1.1 μM for oleocanthal (~3.4-fold improvement). In the Cultrex® BME invasion assay, HVS achieved an IC50 of 2.7 ± 0.8 μM versus 18.2 ± 1.6 μM for oleocanthal (~6.7-fold improvement) [1]. In DU145 prostate cancer cell scattering, HVS completely blocked HGF-induced scattering at concentrations as low as 0.3 μM, whereas oleocanthal only partially prevented scattering at 20 μM, representing a >20-fold activity enhancement [1]. HVS did not affect EGF-induced scattering, confirming pathway specificity [1].

anti-migration anti-invasion wound-healing assay metastasis

Selectivity for Malignant vs. Non-Tumorigenic Cells: HVS vs. Doxorubicin

HVS treatment at 10–80 μM for 24 h had no effect on the viability of immortalized non-tumorigenic human MCF-10A mammary epithelial cells, whereas doxorubicin at 10 μM caused a 60% reduction in MCF-10A viability [1]. The HVS concentrations tested (up to 80 μM) represent >20-fold the antiproliferative IC50 in MDA-MB-231 cells (3.8 μM) and >8-fold the c-Met kinase IC50 (1.0 μM), indicating a wide selectivity window [1].

cancer selectivity non-tumorigenic MCF-10A safety margin

Kinase Selectivity Profile: Dual c-Met/ABL1 Targeting vs. FDA-Approved c-Met Inhibitors

When profiled against a panel of c-Met structurally related and oncogenically relevant tyrosine kinases, HVS demonstrated significant selective inhibition of only two kinases: c-Met and ABL1 (c-Abl) [1]. This contrasts with FDA-approved c-Met inhibitors such as crizotinib (which also targets ROS1 and ALK) and cabozantinib (which additionally inhibits VEGFR2), whose broader kinase inhibition profiles contribute to off-target toxicities and resistance mechanisms [2]. The dual c-Met/ABL1 selectivity is mechanistically significant because ABL1 serves as a convergence point for EGFR, IGF-1R, and Src pathways implicated in aggressive solid tumor progression [1].

kinase selectivity c-Met ABL1 dual inhibitor polypharmacology

In Vivo Tumor Growth Suppression in Orthotopic Triple-Negative Breast Cancer Model

In an orthotopic MDA-MB-231/GFP xenograft model in athymic nude mice, HVS administered intraperitoneally at 10 mg/kg three times per week markedly reduced tumor growth compared to vehicle-treated controls, with no significant change in body weight observed [1]. Immunohistochemical analysis of tumor sections revealed suppression of cell proliferation (Ki-67 staining) and reduced microvessel density (CD31 staining) in HVS-treated versus vehicle-treated tumors [1]. Western blot confirmed reduced phospho-c-Met levels in HVS-treated tumors [1].

in vivo orthotopic xenograft triple-negative breast cancer tumor volume microvessel density

Homovanillyl Sinapate: Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


c-Met-Dependent Breast Cancer Chemical Biology and Target Validation Studies

HVS is best deployed as a selective small-molecule probe for interrogating HGF/c-Met signaling in breast cancer models where on-target specificity is paramount. With a c-Met kinase IC50 of 1.0 μM, a >40 μM IC50 in c-Met-independent T-47D cells, and no effect on non-tumorigenic MCF-10A cells up to 80 μM, HVS provides a functional selectivity window that enables clean dissection of c-Met-mediated phenotypes without confounding cytotoxicity [1]. Its inability to inhibit EGF-induced scattering further supports pathway-specific experimental designs [1].

Anti-Metastatic Drug Discovery: Migration and Invasion Lead Optimization

The 6.7-fold improvement in anti-invasion activity (IC50 2.7 μM vs. 18.2 μM for oleocanthal) and >20-fold enhancement in cell scattering blockade make HVS particularly suited as a lead scaffold or positive control in anti-metastatic drug discovery campaigns [1]. Its consistent potency across 2D monolayer, wound-healing, and 3D spheroid models provides robust multi-assay validation for structure-activity relationship (SAR) expansion programs [1].

Dual c-Met/ABL1 Kinase Inhibition Research and Polypharmacology Studies

HVS's restricted dual inhibition of c-Met and ABL1—without targeting ROS1, ALK, or VEGFR2 as seen with clinical c-Met inhibitors—positions it as a unique tool compound for studying the convergent signaling of c-Met and ABL1 pathways in solid tumors [2]. This is particularly relevant in NSCLC and breast cancer contexts where ABL1 activation via EGFR, IGF-1R, and Src contributes to aggressive progression [2].

In Vivo Orthotopic Breast Cancer Model Studies Requiring Oral or Intraperitoneal Dosing

HVS has demonstrated in vivo efficacy in an orthotopic MDA-MB-231 triple-negative breast cancer xenograft model at 10 mg/kg i.p. three times per week, with evidence of target engagement (reduced phospho-c-Met), suppressed proliferation (Ki-67), and reduced angiogenesis (CD31 microvessel density) [1]. The absence of significant body weight change supports its use in sub-chronic rodent efficacy studies where tolerability is a prerequisite [1].

Quote Request

Request a Quote for Homovanillyl Sinapate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.